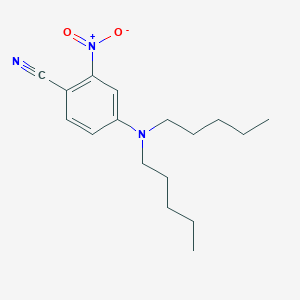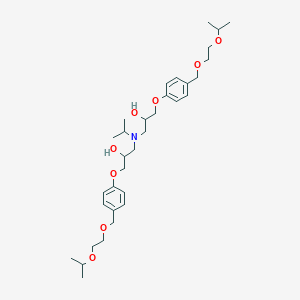
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide is a complex organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of morpholino and dihydropyridine groups, which contribute to its diverse chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide involves multiple steps, starting with the preparation of the morpholino and dihydropyridine precursors. These precursors are then reacted under controlled conditions to form the final compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for efficient and consistent production, meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides and other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms with altered properties.
Substitution: The morpholino and dihydropyridine groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound. These products have distinct properties and applications in different fields .
Scientific Research Applications
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide include:
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban: A closely related compound with similar structural features.
Morpholino-dihydropyridine derivatives: Various derivatives with different functional groups and properties.
Uniqueness
What sets this compound apart is its unique combination of morpholino and dihydropyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C30H34N6O5 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]-[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C30H34N6O5/c37-29-27(32-15-19-40-20-16-32)3-1-13-34(29)24-7-5-23(6-8-24)31-36(39)26-11-9-25(10-12-26)35-14-2-4-28(30(35)38)33-17-21-41-22-18-33/h3-12H,1-2,13-22H2 |
InChI Key |
JJATWDMEPIPSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)N5CCC=C(C5=O)N6CCOCC6)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


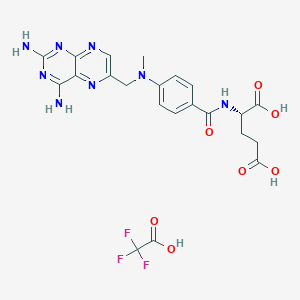
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
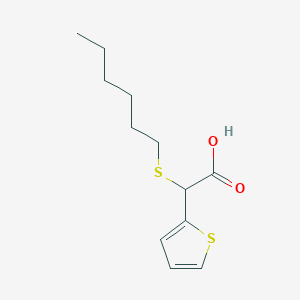
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)
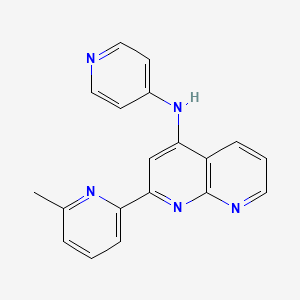
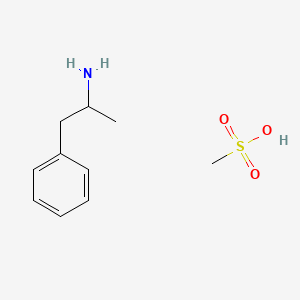
![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
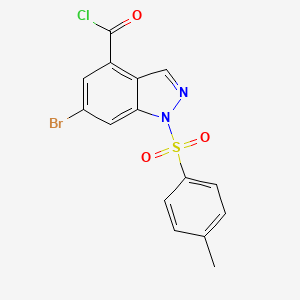
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
